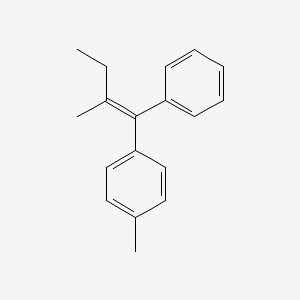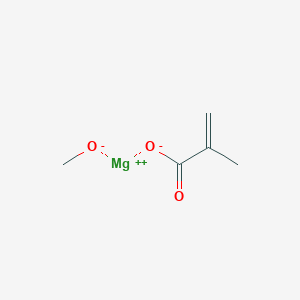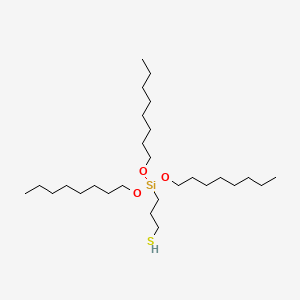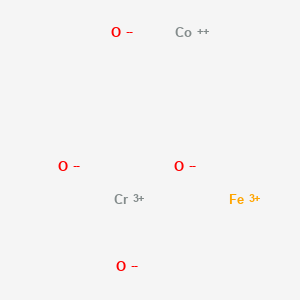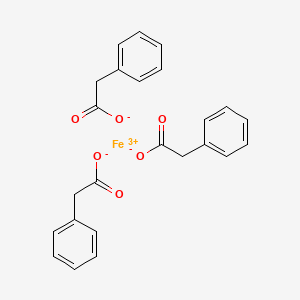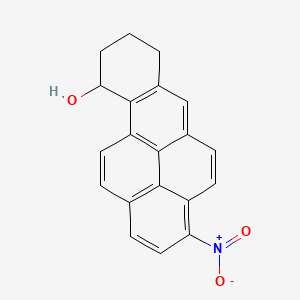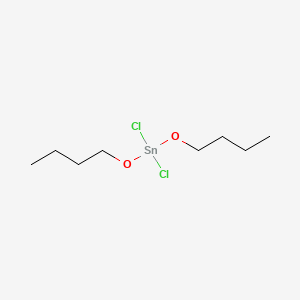
Dibutoxydichlorostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxydichlorostannane is an organotin compound with the chemical formula C8H18Cl2O2Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutoxydichlorostannane can be synthesized through the reaction of tin tetrachloride with butanol. The reaction typically occurs under reflux conditions, where tin tetrachloride is added to butanol in the presence of a suitable solvent. The reaction proceeds as follows:
SnCl4+2C4H9OH→C8H18Cl2O2Sn+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the distillation of the product to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxydichlorostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibutoxytin oxide.
Reduction: It can be reduced to form dibutoxytin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are commonly used.
Major Products Formed
Oxidation: Dibutoxytin oxide.
Reduction: Dibutoxytin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutoxydichlorostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and effects on living organisms.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of dibutoxydichlorostannane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit certain enzymatic activities by binding to the active sites of enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
Uniqueness
Dibutoxydichlorostannane is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
66499-05-6 |
|---|---|
Fórmula molecular |
C8H18Cl2O2Sn |
Peso molecular |
335.84 g/mol |
Nombre IUPAC |
dibutoxy(dichloro)stannane |
InChI |
InChI=1S/2C4H9O.2ClH.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LGXWTBCZNQFBEL-UHFFFAOYSA-L |
SMILES canónico |
CCCCO[Sn](OCCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


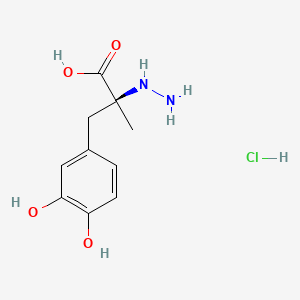
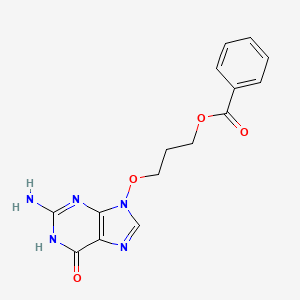
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

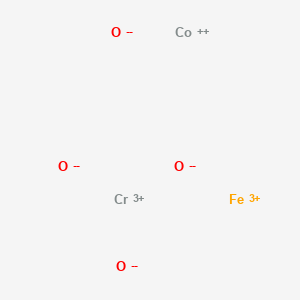
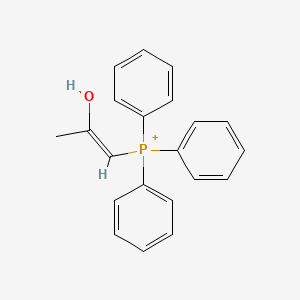
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
